Benzenepropanoic acid, 5-amino-2-methoxy-, hydrochloride
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Overview
Description
Benzenepropanoic acid, 5-amino-2-methoxy-, hydrochloride is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes an amino group and a methoxy group attached to a benzene ring, making it a versatile compound in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 5-amino-2-methoxy-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with benzenepropanoic acid, which undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 5-amino-2-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler benzenepropanoic acid derivative.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include nitroso derivatives, simpler benzenepropanoic acid derivatives, and various substituted benzenepropanoic acids.
Scientific Research Applications
Benzenepropanoic acid, 5-amino-2-methoxy-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 5-amino-2-methoxy-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those related to inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Benzenepropanoic acid, 5-amino-2-methoxy-, ethyl ester
- Benzenepropanoic acid, 5-amino-2-methoxy-, methyl ester
Uniqueness
Benzenepropanoic acid, 5-amino-2-methoxy-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its ester counterparts.
Properties
CAS No. |
71130-64-8 |
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Molecular Formula |
C10H14ClNO3 |
Molecular Weight |
231.67 g/mol |
IUPAC Name |
3-(5-amino-2-methoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13;/h3-4,6H,2,5,11H2,1H3,(H,12,13);1H |
InChI Key |
OFGPYAMOKZMPQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)CCC(=O)O.Cl |
Origin of Product |
United States |
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